
3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring. Purine derivatives have been extensively studied for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Purine derivatives are typically synthesized through various methods, including condensation reactions that form the purine ring system. For example, derivatives similar to the target compound can be synthesized from substituted purines by introducing specific substituents at desired positions using protective groups or direct functionalization techniques (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including substituents like morpholinoethylthio groups, influences their chemical reactivity and physical properties. Crystal structure analysis often reveals the geometry of the purine core and substituent orientations, which are critical for understanding the compound's interaction with biological targets (Karczmarzyk et al., 1997).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, arylation, and nucleophilic substitution, which allow for further derivatization and modification of the purine core. The presence of a morpholinoethylthio group may introduce additional reactivity, such as sulfur-based reactions (Yancheva et al., 2012).
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of related compounds, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been studied to understand the typical geometry of purine fused-ring systems and the conformation of aminoalkyl side chains in theophylline derivatives (Karczmarzyk & Pawłowski, 1997).
Pharmaceutical Applications
- Some derivatives, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, have shown potential in cardiovascular research, particularly for their antiarrhythmic and hypotensive activity, as well as their interaction with alpha-adrenoreceptors (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Material Synthesis
- The synthesis of morpholine derivatives, including those related to the compound , has been studied for developing new materials. For instance, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been explored (Klose, Reese, & Song, 1997).
Polymerization and Chemical Reactions
- Studies have examined the ring-opening polymerization of morpholine-2,5-dione derivatives, investigating how various metal catalysts affect the process and characterizing the resulting products. This has implications for developing new polymer materials (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Synthesis of Organic Compounds
- Research has been conducted on synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which is relevant for developing new organic compounds and materials (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Chemical Interaction Studies
- Studies on the interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine, theobromine, and theophylline) have been performed, providing insights into the topology of interactions in these compounds. This research is significant for understanding drug-receptor interactions and molecular recognition (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).
Propriétés
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(2)10-21-12-13(19(3)15(23)18-14(12)22)17-16(21)25-9-6-20-4-7-24-8-5-20/h1,4-10H2,2-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHQTASWHFGVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


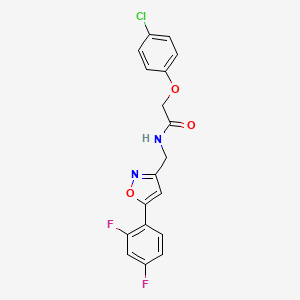
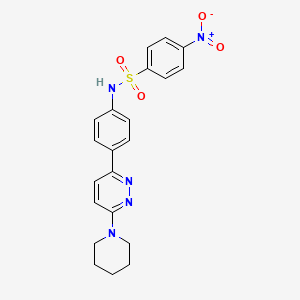
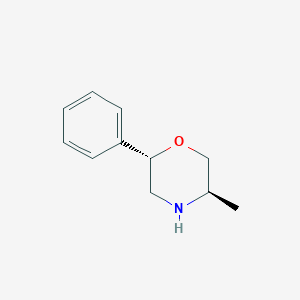
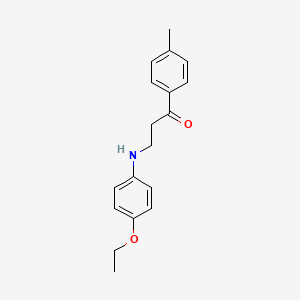
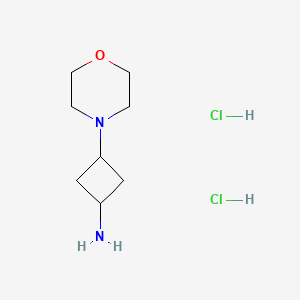
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
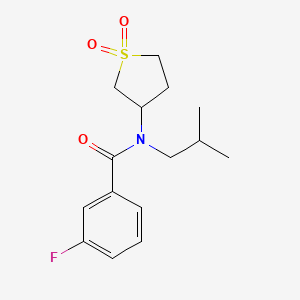
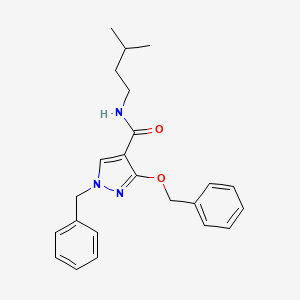
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)
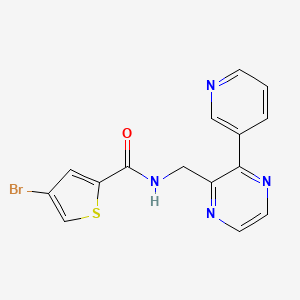
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)